2-Bromo-4,5-difluoroaniline
Overview
Description
Synthesis Analysis
The synthesis of related halogenated anilines and pyridines is well-documented. For instance, the synthesis of 2-amino-5-[18F]fluoropyridines was achieved through a palladium-catalyzed reaction involving 2-bromo-5-[18F]fluoropyridine, which was obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . This suggests that palladium-catalyzed amination and radiofluorination could be potential strategies for synthesizing 2-Bromo-4,5-difluoroaniline.
Molecular Structure Analysis
The molecular structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, was determined by single-crystal X-ray diffraction analysis . This compound crystallized in the monoclinic system, and the supramolecular packing array involved N-H...O hydrogen bonds and C-Br...π intermolecular interactions. These findings indicate that halogen bonding and hydrogen bonding are important considerations in the molecular structure of halogenated anilines.
Chemical Reactions Analysis
The papers describe various chemical reactions involving halogenated anilines and related compounds. For example, 2-bromo-3,3,3-trifluoropropene was used in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of 4-(difluoromethylidene)-tetrahydroquinolines . This demonstrates the reactivity of bromine in photocatalytic reactions, which could be relevant for the chemical reactions of 2-Bromo-4,5-difluoroaniline.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Bromo-4,5-difluoroaniline are not directly reported, the properties of similar compounds can provide some insights. The crystal structures of dihydrogen hexafluorosilicate monohydrates of p-bromoaniline showed that the structures are sheet-like with bi-polar grouping of amino groups, cross-linked by ionic forces and hydrogen bonds . This suggests that 2-Bromo-4,5-difluoroaniline may also exhibit strong intermolecular interactions due to the presence of halogen and amino groups.
Scientific Research Applications
1. Use in Nephrotoxicity Studies
2-Bromo-4,5-difluoroaniline, as a haloaniline compound, has been utilized in studies examining nephrotoxic effects. Research using renal cortical slices from rats found that various haloanilines, including 4-bromoaniline (a related compound), can influence gluconeogenesis, a critical metabolic pathway in the kidneys (Hong, Anestis, Henderson, & Rankin, 2000).
2. Structural and Crystallographic Analysis
In crystallography, 2-Bromo-4,5-difluoroaniline derivatives have been studied to understand their molecular structures and bonding. The analysis of compounds like N-formyl-4-bromo-2,6-difluoroaniline provides insight into molecular linkages and structural properties (Ferguson, Low, Penner, & Wardell, 1998).
3. Synthesis of Tetrahydroquinolines
In organic chemistry, 2-Bromo-4,5-difluoroaniline derivatives have been used in photocatalytic reactions. For instance, the use of 2-bromo-3,3,3-trifluoropropene in combination with N-aryl amino acids led to the synthesis of various 4-(difluoromethylidene)-tetrahydroquinolines, indicating its potential as a chemical precursor (Zeng, Li, Chen, & Zhou, 2022).
4. Quantum Chemical Studies
Quantum chemical computational studies on similar compounds like 2,4-difluoroaniline have been conducted to analyze properties like hyperpolarizability and molecular orbital analysis. These studies are vital for understanding the electronic properties and stability of such compounds (Antony Selvam, Prathap, Muthu, Balamurugan, & Victor Antony Raj, 2020).
5. Photocatalytic Reactions
The role of haloanilines in photocatalytic reactions is significant. For example, 2-Bromo-4,5-difluoroaniline derivatives are used as intermediates in photocatalytic processes to synthesize complex organic compounds. This demonstrates their utility in advanced synthetic chemistry (Kumar, Bhashkar, & Bhavsar, 2016).
Safety And Hazards
2-Bromo-4,5-difluoroaniline is classified as an irritant . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-4,5-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTIDJREEDINSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458720 | |
Record name | 2-Bromo-4,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-difluoroaniline | |
CAS RN |
64695-79-0 | |
Record name | 2-Bromo-4,5-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64695-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4,5-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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